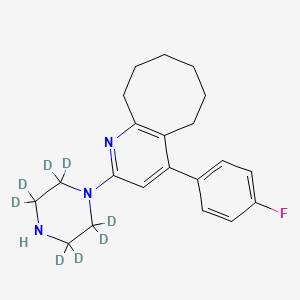

Blonanserin C-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H26FN3 |

|---|---|

Molecular Weight |

347.5 g/mol |

IUPAC Name |

4-(4-fluorophenyl)-2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |

InChI |

InChI=1S/C21H26FN3/c22-17-9-7-16(8-10-17)19-15-21(25-13-11-23-12-14-25)24-20-6-4-2-1-3-5-18(19)20/h7-10,15,23H,1-6,11-14H2/i11D2,12D2,13D2,14D2 |

InChI Key |

DCXNWKJBGWQTRN-FUEQIQQISA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F)([2H])[2H])[2H] |

Canonical SMILES |

C1CCCC2=C(CC1)C(=CC(=N2)N3CCNCC3)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Blonanserin C-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blonanserin is an atypical antipsychotic agent utilized in the management of schizophrenia.[1] It exhibits a distinct pharmacological profile, primarily acting as a potent antagonist at dopamine D2, D3, and serotonin 5-HT2A receptors.[1][2][3][4] A critical aspect of its clinical pharmacology is its metabolism to several active compounds, most notably N-desethyl blonanserin, also known as Blonanserin C. The deuterated form, Blonanserin C-d8, is a stable, isotopically labeled version of this metabolite, invaluable as an internal standard for quantitative bioanalytical assays. While the deuteration does not alter the fundamental mechanism of action, understanding the pharmacological activities of Blonanserin C is crucial for a comprehensive view of Blonanserin's therapeutic effects. This guide provides a detailed examination of the mechanism of action of Blonanserin and its primary active metabolite, N-desethyl blonanserin, supported by quantitative data, experimental methodologies, and visual representations of the key pathways involved.

Core Mechanism of Action: D2/D3 and 5-HT2A Receptor Antagonism

The principal mechanism of action for Blonanserin and its active metabolite, N-desethyl blonanserin, is their high-affinity antagonism of dopamine D2 and D3 receptors, as well as serotonin 5-HT2A receptors. This dual antagonism is believed to contribute to the reduction of both positive and negative symptoms of schizophrenia. Blonanserin exhibits a lower affinity for other receptors, such as adrenergic, muscarinic, and histamine receptors, which is thought to contribute to its favorable side-effect profile.

The N-desethylated metabolite is also pharmacologically active, though to a lesser degree than the parent drug. While specific Ki values for N-desethyl blonanserin are not consistently reported in the literature, it is established that it retains affinity for D2/3 and 5-HT2A receptors.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of Blonanserin for key neurotransmitter receptors.

| Receptor | Blonanserin Ki (nM) | Reference(s) |

| Dopamine D2 | 0.142 | |

| Dopamine D3 | 0.494 | |

| Serotonin 5-HT2A | 0.812 | |

| Adrenergic α1 | 26.7 |

Note: Lower Ki values indicate higher binding affinity.

Downstream Signaling Pathways: The Role of D3 Receptor Antagonism

Recent studies have elucidated a more complex downstream signaling mechanism for blonanserin that extends beyond simple receptor blockade. Antagonism at the dopamine D3 receptor by blonanserin has been shown to potentiate the phosphorylation of Protein Kinase A (PKA). This action counteracts decreased activity at dopamine D1 and/or NMDA receptors.

This indirect functional stimulation of the dopamine D1-PKA-NMDA receptor pathway is associated with the ameliorating effects of blonanserin on cognitive impairment. Specifically, blonanserin has been found to remediate the decrease in phosphorylation levels of PKA at Threonine 197 and the NMDA receptor subunit NR1 at Serine 897 in the medial prefrontal cortex.

Pharmacokinetics of Blonanserin and N-desethyl blonanserin

Blonanserin is metabolized primarily by the cytochrome P450 enzyme CYP3A4. The major metabolites include N-desethylated blonanserin (M-1) and hydroxylated forms. The pharmacokinetic parameters of blonanserin and its N-desethyl metabolite are summarized below.

| Parameter | Blonanserin | N-desethyl blonanserin | Reference(s) |

| Elimination Half-life (t1/2) | 7.7 - 11.9 hours | 26.4 - 31.4 hours | |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | - | |

| Bioavailability | ~55% | - |

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of Blonanserin and its metabolites.

Radioligand Competition Binding Assay

This in vitro assay is the standard method for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of Blonanserin and its metabolites for various receptors.

Materials and Reagents:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human receptor of interest (e.g., Dopamine D2).

-

Radioligand: A high-affinity ligand labeled with a radioisotope (e.g., [3H]-Spiperone).

-

Test Compound: Unlabeled Blonanserin or its metabolites.

-

Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Scintillation Fluid and Counter.

Procedure:

-

Assay Setup: In a 96-well plate, set up wells for total binding, non-specific binding, and competition with serial dilutions of the test compound.

-

Incubation: Add the cell membranes, radioligand, and either buffer, non-specific agent, or test compound to the appropriate wells. Incubate to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Positron Emission Tomography (PET) for Receptor Occupancy

PET is a non-invasive in vivo imaging technique used to measure the occupancy of brain receptors by a drug.

Objective: To determine the in vivo occupancy of dopamine D2 and D3 receptors by Blonanserin at clinically relevant doses.

Materials and Reagents:

-

PET Scanner.

-

Radiotracer: A positron-emitting ligand for the receptor of interest (e.g., [11C]-(+)-PHNO for D2/D3 receptors).

-

Human Subjects: Healthy volunteers or patients with schizophrenia.

Procedure:

-

Baseline Scan: A PET scan is performed before administration of Blonanserin to measure the baseline receptor availability (binding potential, BPND).

-

Drug Administration: A single dose of Blonanserin is administered to the subject.

-

Post-dose Scan: A second PET scan is performed at a time point corresponding to the peak plasma concentration of the drug.

-

Image Acquisition and Analysis: Dynamic PET images are acquired. Regions of interest (ROIs) corresponding to brain areas with high (e.g., striatum for D2) and low (e.g., cerebellum as a reference region) receptor density are delineated.

-

Occupancy Calculation: Receptor occupancy is calculated as the percentage reduction in the binding potential of the radiotracer after drug administration compared to the baseline scan. The relationship between plasma drug concentration and receptor occupancy can be modeled to determine the EC50 (the plasma concentration required to achieve 50% receptor occupancy).

References

Synthesis and Chemical Characterization of Blonanserin C-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Blonanserin C-d8. Blonanserin C, also known as N-desethyl blonanserin, is the major active metabolite of the atypical antipsychotic drug Blonanserin.[1][2][3] The deuterated version, this compound, serves as a critical internal standard for pharmacokinetic and bioanalytical studies, enabling precise quantification in biological matrices.[4]

This document outlines a proposed synthetic pathway for this compound, based on established synthetic routes for Blonanserin and general deuteration methodologies. Furthermore, it details the essential analytical techniques for the chemical characterization and quantification of this isotopically labeled compound.

Proposed Synthesis of this compound

The synthesis of this compound can be approached by modifying the final steps of the known synthesis of Blonanserin. A common method for synthesizing Blonanserin involves the condensation of a pyridin-2-one precursor with N-ethylpiperazine.[5] For the synthesis of this compound, a deuterated piperazine derivative is required.

A plausible synthetic route starts with the reaction of 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one with a suitable activating agent, followed by condensation with a deuterated piperazine.

Logical Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis of this compound

-

Activation of the Pyridinone Intermediate : 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one is reacted with a chlorinating agent such as phosphorus oxychloride (POCl3) to form the 2-chloro intermediate, 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine.

-

Condensation with Deuterated Piperazine : The 2-chloro intermediate is then condensed with piperazine-d8. This reaction is typically carried out in a high-boiling point solvent like dimethyl sulfoxide (DMSO) in the presence of a base such as potassium carbonate.

-

Purification : The crude product is purified using column chromatography or recrystallization to yield this compound of high purity.

Chemical Characterization and Quantification

The chemical characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. The primary techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the quantification of Blonanserin C and its deuterated internal standard in biological matrices.

Experimental Workflow for LC-MS/MS Analysis

Caption: General workflow for LC-MS/MS analysis.

Detailed Experimental Protocol for LC-MS/MS Analysis

-

Sample Preparation : A simple protein precipitation method is commonly used for plasma samples.

-

Chromatographic Separation : Separation is typically achieved on a C8 or C18 reversed-phase column.

-

Mass Spectrometry : Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Table 1: LC-MS/MS Parameters for the Analysis of Blonanserin C and this compound

| Parameter | Blonanserin C (N-desethyl blonanserin) | This compound (Internal Standard) | Reference |

| Precursor Ion (m/z) | 340.15 | 348.15 | |

| Product Ion (m/z) | 297.05 | 302.05 | |

| Column | Agilent Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) | Agilent Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) | |

| Mobile Phase A | Methanol:Water (75:25, v/v) with 5 mM ammonium formate | Methanol:Water (75:25, v/v) with 5 mM ammonium formate | |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | Acetonitrile with 0.1% formic acid | |

| Flow Rate | 0.5 mL/min | 0.5 mL/min | |

| Retention Time | ~2.95 min | ~2.93 min |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound and to determine the positions and extent of deuterium incorporation.

-

¹H NMR : The ¹H NMR spectrum of this compound is expected to be similar to that of Blonanserin C, but with the absence of signals corresponding to the protons on the deuterated positions of the piperazine ring.

-

¹³C NMR : The ¹³C NMR spectrum will show signals for all carbon atoms. The signals for the deuterated carbons will be observed as multiplets due to carbon-deuterium coupling.

-

²H NMR : A ²H (Deuterium) NMR spectrum can be acquired to directly observe the deuterium signals and confirm their chemical environment.

Table 2: Key Physicochemical Properties of Blonanserin and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| Blonanserin | C₂₃H₃₀FN₃ | 367.51 | |

| Blonanserin C | C₂₁H₂₆FN₃ | 339.46 | |

| Blonanserin-d8 | C₂₃H₂₂D₈FN₃ | 375.55 | |

| This compound | C₂₁H₁₈D₈FN₃ | ~347.51 | Inferred |

Conclusion

The synthesis and chemical characterization of this compound are fundamental for its use as an internal standard in preclinical and clinical research. While a detailed published synthesis protocol for this specific deuterated metabolite is not available, a scientifically sound synthetic route can be proposed based on existing knowledge of Blonanserin synthesis. The characterization and quantification are reliably achieved through a combination of LC-MS/MS and NMR spectroscopy, ensuring the accuracy and precision of bioanalytical methods. This guide provides researchers and drug development professionals with the necessary information to produce and utilize this compound effectively in their studies.

References

- 1. Blonanserin C | 132811-84-8 | Benchchem [benchchem.com]

- 2. Simple and Sensitive Analysis of Blonanserin and Blonanserin C in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry and Its Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CN102887856B - Method for synthesizing Blonanserin - Google Patents [patents.google.com]

In-Depth Technical Guide on the Physicochemical Properties of Blonanserin C-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Blonanserin C-d8, a deuterated analog of a major metabolite of the atypical antipsychotic, Blonanserin. Given the limited availability of data for this compound, this guide also includes relevant information for its non-deuterated counterpart, Blonanserin C, and the parent compound, Blonanserin, to provide a broader context for research and development.

Blonanserin C, also known as N-desethyl blonanserin, is a significant metabolite of Blonanserin and is also considered a process-related impurity during the synthesis of the parent drug.[1] The deuterated form, this compound, is primarily utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of the measurement of Blonanserin and its metabolites in biological matrices.

Physicochemical and Molecular Properties

The following tables summarize the available quantitative data for this compound, Blonanserin C, and the parent compound, Blonanserin.

Table 1: Molecular Properties

| Property | This compound | Blonanserin C | Blonanserin (Parent Compound) |

| Molecular Formula | C21H18D8FN3[2] | C21H26FN3[1][3] | C23H30FN3[4] |

| Molecular Weight | 347.50 g/mol | 339.4 g/mol | 367.5 g/mol |

| IUPAC Name | Not Available | 4-(4-fluorophenyl)-2-piperazin-1-yl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | 2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |

| CAS Number | Not Available | 132811-84-8 | 132810-10-7 |

Table 2: Physicochemical Properties

| Property | This compound | Blonanserin C | Blonanserin (Parent Compound) |

| Melting Point | Not Available | 148 °C | 123-126 °C |

| logP | Not Available | 4.7 | 5.266 |

| pKa (Strongest Basic) | Not Available | Not Available | 7.97 |

| Polar Surface Area | Not Available | Not Available | 19.7 Ų |

| Solubility | 10 mM in DMSO | Not Available | Sparingly soluble in methanol and ethanol; practically insoluble in water; ≥9.2 mg/mL in DMSO |

Signaling Pathways

This compound is expected to have a pharmacological profile similar to its parent compound, Blonanserin. Blonanserin is an atypical antipsychotic that acts as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors. It also exhibits high affinity for the dopamine D3 receptor. Its low affinity for other receptors, such as muscarinic, adrenergic, and histaminic receptors, is thought to contribute to its favorable side-effect profile. The antagonism of D2 and 5-HT2A receptors is a key mechanism for its antipsychotic effects, addressing both the positive and negative symptoms of schizophrenia.

Experimental Protocols

This compound is primarily used as an internal standard in bioanalytical methods. The following is a representative protocol for the quantification of Blonanserin and its metabolites in plasma, synthesized from published research.

Protocol: LC-MS/MS Analysis of Blonanserin and Metabolites in Plasma

This protocol is adapted from methodologies described for the analysis of Blonanserin and N-desethyl blonanserin (Blonanserin C).

1. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of plasma sample, add a known concentration of the internal standard (this compound).

-

Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

-

Column: A C18 reverse-phase column (e.g., Agilent Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm) is commonly used.

-

Mobile Phase A: A mixture of methanol and water (e.g., 75:25, v/v) with an additive like 5 mM ammonium formate.

-

Mobile Phase B: Acetonitrile containing 0.1% formic acid.

-

Flow Rate: 0.5 - 0.6 mL/min.

-

Column Temperature: 35 °C.

-

Injection Volume: 10 µL.

-

Gradient: A suitable gradient is run to separate the analytes from the matrix components.

3. Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Blonanserin: m/z 368.10 ⟶ 296.90

-

N-desethyl blonanserin (Blonanserin C): m/z 340.15 ⟶ 297.05

-

N-desethyl blonanserin-d8 (this compound): m/z 348.15 ⟶ 302.05

-

-

The collision energy and other instrument parameters should be optimized for each analyte to achieve maximum sensitivity.

4. Quantification

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard (this compound) against the concentration of the analyte in a series of calibration standards.

-

The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Safety and Handling

Conclusion

This compound is a critical tool for researchers in pharmacokinetics and drug metabolism studies involving Blonanserin. While a complete physicochemical profile for this specific deuterated metabolite is not yet publicly available, the data for its non-deuterated analog and the parent compound provide a strong foundation for its application in a research setting. The primary utility of this compound lies in its role as an internal standard, where its chemical similarity to the analyte of interest and its distinct mass allow for highly accurate and precise quantification in complex biological matrices. Researchers should refer to the safety information for Blonanserin and handle this compound with appropriate care in a laboratory setting.

References

Blonanserin C-d8: A Technical Guide to its Application as a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Blonanserin C-d8, the deuterated stable isotope-labeled internal standard for N-desethyl blonanserin, in the accurate quantification of the atypical antipsychotic blonanserin and its primary active metabolite. This document provides detailed experimental protocols, comprehensive quantitative data, and visual representations of key biological and analytical processes to support its use in pharmacokinetic studies and other bioanalytical applications.

Introduction to Blonanserin and the Need for a Stable Isotope-Labeled Internal Standard

Blonanserin is a novel antipsychotic agent that functions as a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[1][2] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its major active metabolite, N-desethyl blonanserin, also known as Blonanserin C.[3][4] Accurate and precise quantification of both blonanserin and Blonanserin C in biological matrices is essential for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis. These standards, being chemically identical to the analyte, co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery. This allows for the correction of variability introduced during sample preparation and analysis, leading to highly accurate and precise results. This compound (N-desethyl blonanserin-d8) and Blonanserin-d8 are therefore invaluable tools for researchers in this field.

Chemical Structures

Below are the chemical structures of Blonanserin, its metabolite Blonanserin C (N-desethyl blonanserin), and their corresponding deuterated internal standards.

Figure 1: Chemical Structures

| Compound | Chemical Structure |

| Blonanserin | |

| Blonanserin C (N-desethyl blonanserin) | |

| Blonanserin-d8 | |

| This compound (N-desethyl blonanserin-d8) |

Mechanism of Action: Signaling Pathway

Blonanserin exerts its antipsychotic effects primarily through the blockade of postsynaptic dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[4] This dual antagonism is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia. The following diagram illustrates this simplified signaling pathway.

Experimental Protocols

This section details a validated LC-MS/MS method for the simultaneous quantification of blonanserin and N-desethyl blonanserin in plasma using N-desethyl blonanserin-d8 as the internal standard.

Sample Preparation

A simple protein precipitation method is employed for sample preparation.

-

To 100 µL of plasma sample, add 20 µL of the internal standard working solution (N-desethyl blonanserin-d8 at 20 ng/mL).

-

Vortex for 1 minute.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 3 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Liquid Chromatography Conditions

| Parameter | Condition |

| HPLC System | Shimadzu LC-30AD or equivalent |

| Column | Agilent Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) |

| Mobile Phase A | Methanol:Water (75:25, v/v) with 5 mM ammonium formate |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Isocratic: 15% A, 85% B |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

| Run Time | 4 minutes |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Shimadzu LCMS-8040 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | See Table 3 |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Blonanserin | 368.10 | 296.90 |

| N-desethyl blonanserin (Blonanserin C) | 340.15 | 297.05 |

| N-desethyl blonanserin-d8 (this compound) | 348.15 | 302.05 |

The workflow for this analytical method is depicted in the diagram below.

Quantitative Data and Method Validation

The use of this compound as an internal standard allows for the development of robust and reliable analytical methods. This section summarizes key validation parameters from a study employing this internal standard.

Table 4: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Blonanserin | 0.1 - 100.0 | > 0.99 | 0.1 |

| N-desethyl blonanserin | 0.1 - 100.0 | > 0.99 | 0.1 |

Table 5: Precision and Accuracy

| Analyte | QC Level (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |

| Blonanserin | 0.3 (Low) | 5.8 | -3.3 | 4.5 | -2.7 |

| 30.0 (Medium) | 3.1 | 1.7 | 2.9 | 2.3 | |

| 75.0 (High) | 2.5 | -0.5 | 2.1 | -0.9 | |

| N-desethyl blonanserin | 0.3 (Low) | 6.2 | -2.9 | 5.1 | -2.1 |

| 30.0 (Medium) | 3.5 | 2.1 | 3.3 | 2.8 | |

| 75.0 (High) | 2.8 | -0.8 | 2.4 | -1.2 |

Table 6: Recovery and Matrix Effect

| Analyte | QC Level (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

| Blonanserin | 0.3 (Low) | 87.1 | 98.5 |

| 30.0 (Medium) | 89.4 | 101.2 | |

| 75.0 (High) | 91.4 | 102.8 | |

| N-desethyl blonanserin | 0.3 (Low) | 92.6 | 99.1 |

| 30.0 (Medium) | 94.1 | 101.8 | |

| 75.0 (High) | 95.4 | 103.5 | |

| N-desethyl blonanserin-d8 | 20.0 | 90.5 | 100.7 |

Application in a Pharmacokinetic Study

The validated method described above was successfully applied to a pharmacokinetic study in rats following a single subcutaneous injection of a blonanserin formulation. The use of N-desethyl blonanserin-d8 as the internal standard ensured the generation of high-quality data, enabling the accurate characterization of the pharmacokinetic profiles of both blonanserin and its active metabolite.

Table 7: Key Pharmacokinetic Parameters in Rats

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC₀₋₉₆ (ng·h/mL) |

| Blonanserin | 16.23 | 3.38 | 434.98 |

| N-desethyl blonanserin | 0.88 | 10.10 | 27.54 |

Conclusion

This compound (N-desethyl blonanserin-d8) is an essential tool for the accurate and precise quantification of blonanserin and its major active metabolite in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays minimizes analytical variability, ensuring the reliability of pharmacokinetic and other bioanalytical data. The detailed protocols and comprehensive validation data presented in this guide underscore the robustness of methods employing this compound, making it a cornerstone for researchers and scientists in the field of drug development and analysis.

References

Preliminary in vivo pharmacokinetic studies of Blonanserin C-d8

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of Blonanserin, Featuring the Role of Deuterated Analogs

Introduction

Blonanserin is a novel second-generation (atypical) antipsychotic agent utilized in the treatment of schizophrenia.[1] It exhibits a unique pharmacological profile, acting as a potent antagonist for dopamine D₂ and D₃ receptors, as well as serotonin 5-HT₂ₐ receptors.[1][2][3] This mechanism of action is thought to contribute to its efficacy in managing both the positive and negative symptoms of schizophrenia, with a potentially improved side-effect profile compared to older antipsychotics, particularly concerning extrapyramidal symptoms and sedation.[1]

The in vivo pharmacokinetic profile of blonanserin has been characterized by rapid absorption and significant metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. Key metabolites, such as N-desethyl blonanserin, are also pharmacologically active. Understanding the absorption, distribution, metabolism, and excretion (ADME) of blonanserin is critical for optimizing dosing regimens and ensuring patient safety.

This technical guide provides a comprehensive overview of preliminary in vivo pharmacokinetic studies of blonanserin. While specific studies focusing on "Blonanserin C-d8" as the primary therapeutic agent are not prominent in the literature, deuterated analogs, including N-desethyl blonanserin-d₈ and blonanserin-d₅, play a crucial role as internal standards in the bioanalytical methods used to quantify blonanserin and its metabolites in biological matrices. This guide will detail the experimental protocols for these pharmacokinetic studies, present quantitative data in a structured format, and illustrate key processes through diagrams.

Pharmacokinetic Data

The pharmacokinetic parameters of blonanserin have been investigated in various populations and under different conditions. The following tables summarize key quantitative data from studies in healthy Chinese and Japanese volunteers.

Table 1: Pharmacokinetic Parameters of Blonanserin in Healthy Chinese Volunteers (Multiple Doses)

| Parameter | 4 mg (twice daily) |

| tₘₐₓ (h) | 1.48 ± 0.69 |

| t₁/₂ (h) | 12.98 ± 3.35 |

| AUCₛₛ (ng·h·L⁻¹) | 3933.00 ± 1005.96 |

| AUC₀₋∞ (ng·h·L⁻¹) | 8160.18 ± 2173.64 |

| ρₐᵥ (ng·L⁻¹) | 327.75 ± 83.83 |

Data presented as mean ± standard deviation. AUCₛₛ: Area under the curve at steady state; AUC₀₋∞: Area under the curve from time zero to infinity; t₁/₂: Elimination half-life; tₘₐₓ: Time to reach maximum concentration; ρₐᵥ: Average plasma concentration.

Table 2: Effect of a High-Fat Meal on Blonanserin Pharmacokinetics in Healthy Chinese Subjects (4 mg Single Dose)

| Parameter | Fasting | Fed (High-Fat Meal) | Fold Increase |

| Cₘₐₓ (pg/mL) | 216.33 ± 151.94 | 992.10 ± 479.62 (approx.) | 5.23 |

| AUC₀₋ₜ (pg·h/mL) | 1663.87 ± 995.26 | 7258.58 ± 2732.82 (approx.) | 4.77 |

| AUC₀₋∞ (pg·h/mL) | 1759.97 ± 1045.81 | 7796.34 ± 3037.15 (approx.) | 4.82 |

| t₁/₂ (h) | 16.58 | 21.84 | 1.32 |

| tₘₐₓ (h) | - | Delayed by 1.75 h | - |

Data presented as mean ± standard deviation. Cₘₐₓ: Maximum plasma concentration; AUC₀₋ₜ: Area under the curve from time zero to the last measurable concentration.

Table 3: Pharmacokinetic Parameters of Blonanserin After Single Fasting Doses in Healthy Chinese Males

| Parameter | 4 mg Dose | 8 mg Dose |

| t₁/₂ (h) | 7.7 | 11.9 |

Data presented as mean.

Experimental Protocols

The determination of blonanserin's pharmacokinetic profile relies on sensitive and specific bioanalytical methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). Deuterated internal standards are essential for achieving accurate and precise quantification.

Bioanalytical Method for Blonanserin and its Metabolites

A common methodology for quantifying blonanserin and its active metabolite, N-desethyl blonanserin, in plasma is detailed below.

-

Sample Preparation:

-

Plasma samples are thawed from storage (typically -80°C).

-

A simple protein precipitation step is performed. An internal standard solution, containing a deuterated analog such as N-desethyl blonanserin-d₈, is added to the plasma sample.

-

A precipitating agent (e.g., acetonitrile) is added to the sample, which is then vortexed and centrifuged to pellet the precipitated proteins.

-

The resulting supernatant is collected for analysis.

-

-

Chromatographic Separation (HPLC):

-

The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system.

-

Separation is achieved on a C18 analytical column (e.g., Agilent Eclipse Plus C18, 4.6 × 100 mm, 3.5 μm).

-

A gradient elution is typically employed using a mobile phase consisting of an aqueous component (e.g., water with 5 mM ammonium formate) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

The column temperature is maintained at a constant temperature, for instance, 35°C.

-

-

Mass Spectrometric Detection (MS/MS):

-

The eluent from the HPLC is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

The analytes are detected using Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

-

Specific precursor-to-product ion transitions are monitored for blonanserin, its metabolites, and the deuterated internal standard. For example:

-

Blonanserin: m/z 368.10 → 296.90

-

N-desethyl blonanserin: m/z 340.15 → 297.05

-

N-desethyl blonanserin-d₈ (Internal Standard): m/z 348.15 → 302.05

-

-

In Vivo Study Design (Rat Model)

Pharmacokinetic studies in animal models, such as Sprague-Dawley rats, are crucial for preliminary assessment.

-

Animal Housing and Acclimatization: Rats are housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and are allowed to acclimatize before the study.

-

Drug Administration: Blonanserin is administered to the rats, often via a specific route being studied (e.g., oral gavage, intravenous injection, or as a novel formulation like a thermosensitive gel).

-

Blood Sampling: Blood samples are collected from the rats at predetermined time points post-dosing (e.g., via the tail vein).

-

Plasma Preparation: The collected blood is centrifuged to separate the plasma, which is then stored at low temperatures (e.g., -80°C) until analysis by the LC-MS/MS method described above.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters like AUC, Cₘₐₓ, tₘₐₓ, and t₁/₂.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study of blonanserin.

Caption: Workflow of a Blonanserin in vivo pharmacokinetic study.

Metabolic Pathway of Blonanserin

Blonanserin undergoes extensive metabolism in the liver, primarily catalyzed by CYP3A4.

Caption: Primary metabolic pathways of Blonanserin via CYP3A4.

Discussion

The pharmacokinetic data consistently show that blonanserin is rapidly absorbed after oral administration, with Tₘₐₓ values typically occurring within 1.5 to 2 hours. The elimination half-life varies depending on the dose, ranging from approximately 7.7 to 12 hours for single doses.

A significant factor influencing blonanserin's pharmacokinetics is the presence of food. Studies have demonstrated that co-administration with a high-fat meal can increase the bioavailability of blonanserin by approximately 5-fold. This food effect is substantial and highlights the importance of consistent administration with respect to meals to minimize pharmacokinetic variability.

Metabolism is a key determinant of blonanserin's disposition. The primary enzyme responsible for its biotransformation is CYP3A4, which leads to the formation of several metabolites, including the active N-desethyl blonanserin. The use of potent CYP3A4 inhibitors or inducers could therefore significantly alter blonanserin plasma concentrations, a crucial consideration for potential drug-drug interactions.

The successful application of sensitive LC-MS/MS methods is fundamental to these pharmacokinetic investigations. The use of stable isotope-labeled internal standards, such as Blonanserin-d₅ or N-desethyl blonanserin-d₈, is critical for correcting for matrix effects and variability in sample processing and instrument response, thereby ensuring the accuracy and precision of the quantitative results.

Conclusion

Preliminary in vivo studies reveal that blonanserin is an orally active antipsychotic with rapid absorption and a half-life that supports twice-daily dosing. Its pharmacokinetics are characterized by a significant food effect, with high-fat meals dramatically increasing bioavailability. The metabolism of blonanserin is primarily mediated by CYP3A4, leading to active metabolites. Accurate characterization of blonanserin's pharmacokinetic profile has been made possible through robust bioanalytical methods that rely on deuterated analogs as internal standards. These findings are essential for guiding the clinical use of blonanserin and for the design of future studies, including those in special populations or evaluating potential drug interactions.

References

- 1. Blonanserin - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetic Evaluation of Blonanserin Transdermal Patch: Population Analysis and Simulation of Plasma Concentration and Dopamine D2 Receptor Occupancy in Clinical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blonanserin extensively occupies rat dopamine D3 receptors at antipsychotic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Stability and Pathways of Blonanserin C-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic stability and biotransformation pathways of Blonanserin, with a specific focus on the potential implications of deuteration in the Blonanserin C-d8 analogue. Due to the limited publicly available data on this compound, this document leverages extensive information on the parent compound, Blonanserin, to infer the metabolic profile of its deuterated counterpart.

Introduction to Blonanserin and the Rationale for Deuteration

Blonanserin is an atypical antipsychotic agent that exhibits antagonist activity at dopamine D2, D3, and serotonin 5-HT2A receptors.[1] It is primarily used in the treatment of schizophrenia. The modification of drug candidates through deuterium substitution is a strategic approach in medicinal chemistry aimed at improving pharmacokinetic properties. The replacement of hydrogen with deuterium can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. This may result in a decreased rate of metabolism, a phenomenon known as the kinetic isotope effect, potentially leading to an extended half-life and improved safety and efficacy profiles. This compound is a deuterated analogue of Blonanserin C.

Metabolic Pathways of Blonanserin

The metabolism of Blonanserin is primarily hepatic and is mediated to a large extent by the cytochrome P450 enzyme CYP3A4.[2][3] The main metabolic transformations include N-deethylation of the piperazine ring, hydroxylation of the cyclooctane ring, and N-oxidation of the piperazine ring.[2][3]

The major metabolites identified are:

-

M-1 (N-deethylated blonanserin): This metabolite is formed through the removal of the ethyl group from the piperazine moiety. M-1 has been shown to be pharmacologically active, although to a lesser degree than the parent drug.

-

M-3 (7- and 8-hydroxylated blonanserin): Hydroxylation of the cyclooctane ring results in these active metabolites, which also exhibit lower pharmacological activity compared to Blonanserin.

-

M2 (N-oxide form): This metabolite is formed through the oxidation of a nitrogen atom in the piperazine ring.

The N-deethylated and hydroxylated metabolites are considered active.

Figure 1: Primary metabolic pathways of Blonanserin.

Potential Impact of C-d8 Deuteration on Metabolic Stability

The substitution of hydrogen with deuterium at this position would be expected to slow the rate of N-deethylation due to the greater bond energy of the C-D bond compared to the C-H bond. This could lead to:

-

Increased Metabolic Stability: A reduced rate of N-deethylation would likely result in a longer metabolic half-life for this compound compared to its non-deuterated counterpart.

-

Altered Metabolite Profile: A decrease in the formation of the N-deethylated metabolite (M-1) could potentially lead to a greater proportion of the dose being metabolized through the alternative pathways of hydroxylation and N-oxidation.

-

Improved Pharmacokinetic Profile: A longer half-life could translate to less frequent dosing and more stable plasma concentrations, potentially improving patient compliance and therapeutic outcomes.

It is important to note that the effects of deuteration can be variable and are not always predictable without empirical data.

Quantitative Data on Blonanserin Pharmacokinetics

The following table summarizes key pharmacokinetic parameters for the non-deuterated Blonanserin. This data provides a baseline for understanding the disposition of the parent compound.

| Parameter | Value | Species | Notes |

| Elimination Half-life (t½) | 7.7 - 11.9 hours | Human | Dose-dependent |

| Metabolite M1 (N-deethylated) t½ | 26.4 - 31.4 hours | Human | |

| Metabolite M2 (N-oxide) t½ | 1.2 - 1.3 hours | Human | |

| Primary Metabolizing Enzyme | CYP3A4 | Human |

This table represents data for non-deuterated Blonanserin. Specific quantitative data for this compound is not publicly available.

Experimental Protocols for In Vitro Metabolic Stability Assessment

The following provides a generalized methodology for assessing the metabolic stability of a compound like this compound in vitro.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in human liver microsomes.

Materials:

-

This compound

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Control compound (a compound with known metabolic stability)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

LC-MS/MS system for analysis

Experimental Workflow:

Figure 2: Workflow for in vitro metabolic stability assay.

Procedure:

-

Preparation of Incubation Mixtures: Prepare incubation mixtures containing this compound (at a specified concentration, e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixtures.

-

Incubation: Incubate the reaction mixtures at 37°C with gentle shaking.

-

Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

-

Quenching: Immediately quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) to stop enzymatic activity.

-

Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.

-

LC-MS/MS Analysis: Analyze the supernatant from each time point using a validated LC-MS/MS method to quantify the concentration of the remaining this compound.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining this compound against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line.

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg protein/mL).

-

This protocol provides a fundamental framework for assessing the metabolic stability of this compound and for comparing its metabolic profile to that of the non-deuterated parent compound. The results of such studies would be crucial for understanding the potential pharmacokinetic advantages of this deuterated analogue.

References

Blonanserin C-d8: An In-depth Technical Guide on Safety, Handling, and MSDS

Introduction

Blonanserin is an atypical antipsychotic agent used in the treatment of schizophrenia.[1][2] It functions as a potent antagonist of dopamine D2, D3, and serotonin 5-HT2A receptors.[1][3][4] Blonanserin C, also known as N-desethyl blonanserin, is a major active metabolite of Blonanserin, formed primarily through metabolism by the cytochrome P450 enzyme CYP3A4. Blonanserin C-d8 is the deuterium-labeled analogue of Blonanserin C. Deuterated compounds like this compound are invaluable tools in pharmaceutical research, particularly in pharmacokinetic studies, where they serve as internal standards for quantitative analysis by mass spectrometry. The deuterium labeling provides a distinct mass signature, allowing for precise differentiation from the unlabeled endogenous or administered compound.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Blonanserin, Blonanserin C, and the calculated properties for this compound.

| Property | Blonanserin | Blonanserin C (N-desethyl blonanserin) | This compound |

| IUPAC Name | 2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | 4-(4-fluorophenyl)-2-(piperazin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | 4-(4-fluorophenyl)-2-(piperazin-1-yl-d8)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |

| CAS Number | 132810-10-7 | 132811-84-8 | Not available |

| Molecular Formula | C23H30FN3 | C21H26FN3 | C21H18D8FN3 |

| Molecular Weight | 367.51 g/mol | 339.46 g/mol | Approx. 347.51 g/mol |

| Appearance | White to off-white powder | Solid form | Assumed to be a solid |

| Melting Point | 123 - 127 °C | Not available | Not available |

| Solubility | Soluble in Ethanol (15 mg/ml) and DMSO (30 mg/ml) | Not available | Not available |

| Storage Temperature | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | Store at 2 - 8 °C | Recommended to store under the same conditions as Blonanserin. |

Safety and Hazard Information

The hazard information for this compound is extrapolated from the MSDS of Blonanserin. Users should handle the compound as if it possesses similar hazards.

Hazard Identification

-

Classification: Acute toxicity, Oral (Category 4), Harmful if swallowed. May cause long-lasting harmful effects to aquatic life.

-

GHS Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H413: May cause long-lasting harmful effects to aquatic life.

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Toxicological Data

The toxicological data for Blonanserin is provided as a reference.

| Metric | Value | Species | Reference |

| Acute Oral LD50 | >500 mg/kg | Mouse | |

| Primary Irritant Effect (Skin) | No irritant effect | ||

| Primary Irritant Effect (Eye) | No irritating effect |

Handling and Personal Protection

Safe Handling Procedures

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid inhalation of dust or aerosols.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE).

-

Wash hands thoroughly after handling.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a laboratory coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Experimental Protocols

Generalized Protocol for Use as an Internal Standard in LC-MS/MS

This protocol provides a general framework for using this compound as an internal standard for the quantification of Blonanserin C in biological matrices.

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of this compound (e.g., 1 mg).

-

Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. This is the primary stock solution.

-

Store the stock solution at -20°C or below.

-

-

Preparation of Working Internal Standard Solution:

-

Dilute the primary stock solution with the appropriate solvent to a working concentration (e.g., 100 ng/mL). The optimal concentration will depend on the expected concentration of the analyte in the samples and the sensitivity of the mass spectrometer.

-

-

Sample Preparation:

-

Thaw the biological samples (e.g., plasma, urine) to room temperature.

-

To a fixed volume of the sample (e.g., 100 µL), add a precise volume of the working internal standard solution (e.g., 10 µL).

-

Vortex the mixture for 30 seconds.

-

Perform protein precipitation by adding a precipitating agent (e.g., 3 volumes of cold acetonitrile).

-

Vortex again for 1 minute.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject a specific volume of the prepared sample supernatant onto the LC-MS/MS system.

-

The chromatographic conditions (column, mobile phase, gradient) should be optimized to achieve good separation of Blonanserin C from other matrix components.

-

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for both Blonanserin C and this compound need to be determined by direct infusion of the individual compounds. For example, a published method used m/z 340.15 → 297.05 for N-desethyl blonanserin and m/z 348.15 → 302.05 for N-desethyl blonanserin-d8.

-

Quantification is achieved by calculating the peak area ratio of the analyte (Blonanserin C) to the internal standard (this compound) and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

-

Visualizations

Safe Handling Workflow

Caption: A logical workflow for the safe handling of this compound.

Blonanserin Metabolism to Blonanserin C

Caption: Metabolic pathway of Blonanserin to Blonanserin C.

References

- 1. Blonanserin - Wikipedia [en.wikipedia.org]

- 2. Blonaserin | PPTX [slideshare.net]

- 3. What is the mechanism of Blonanserin? [synapse.patsnap.com]

- 4. Long-Term Safety and Efficacy of Blonanserin Oral Tablet in Adolescents with Schizophrenia: A 52-Week, Multicenter, Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Literature Review on the Applications of Deuterated Blonanserin Analogues

This technical guide provides an in-depth review of the applications of deuterated analogues of Blonanserin C (N-desethyl blonanserin), primarily focusing on N-desethyl blonanserin-d8. This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis and pharmacokinetic studies of blonanserin.

Introduction to Blonanserin and its Deuterated Analogues

Blonanserin is an atypical antipsychotic agent used in the treatment of schizophrenia.[1][2] It acts as a potent antagonist for dopamine D2, D3, and serotonin 5-HT2A receptors.[1][2][3] The metabolism of blonanserin primarily occurs via the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites, with N-desethyl blonanserin (also known as Blonanserin C) being a major metabolite.

In pharmacokinetic and bioanalytical studies, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. Deuterated compounds, such as N-desethyl blonanserin-d8, serve as ideal internal standards in mass spectrometry-based assays due to their similar chemical and physical properties to the analyte, while being distinguishable by their mass.

Core Application: Internal Standard in Bioanalytical Methods

The primary application of deuterated Blonanserin C is as an internal standard in high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods for the simultaneous quantification of blonanserin and its metabolite, N-desethyl blonanserin, in biological matrices such as plasma. The use of a deuterated internal standard helps to correct for variability during sample preparation and instrumental analysis, thereby enhancing the method's specificity and accuracy.

Quantitative Data from Bioanalytical Methods

The following tables summarize the quantitative data from various studies that have utilized deuterated N-desethyl blonanserin as an internal standard.

Table 1: HPLC-MS/MS Method Parameters

| Parameter | Study 1 | Study 2 |

| Chromatography Column | Agilent Eclipse Plus C18 (4.6 × 100 mm, 3.5 µm) | Waters XBridge C8 (4.6 × 150 mm, 3.5 µm) |

| Mobile Phase A | Methanol:Water (75:25, v/v) with 5 mM ammonium formate | 10 mM ammonium formate and 0.1% formic acid in water |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | 0.1% formic acid in methanol |

| Flow Rate | 0.5 mL/min | Not Specified |

| Column Temperature | 35°C | Not Specified |

| Retention Time (Blonanserin) | 3.01 min | Not Specified |

| Retention Time (N-desethyl blonanserin) | 2.95 min | Not Specified |

| Retention Time (IS: N-desethyl blonanserin-d8) | 2.93 min | Not Specified |

Table 2: Mass Spectrometry Parameters

| Parameter | Study 1 | Study 2 |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Blonanserin) | m/z 368.10 ⟶ 296.90 | Not Specified |

| MRM Transition (N-desethyl blonanserin) | m/z 340.15 ⟶ 297.05 | Not Specified |

| MRM Transition (IS: N-desethyl blonanserin-d8) | m/z 348.15 ⟶ 302.05 | Not Specified |

Table 3: Method Validation and Pharmacokinetic Data

| Parameter | Study 1 (Rat Plasma) | Study 2 (Human Plasma) |

| Linearity Range (Blonanserin) | 0.1–100.0 ng/mL | 0.012–5.78 ng/mL |

| Linearity Range (N-desethyl blonanserin) | 0.1–100.0 ng/mL | 0.023–11.57 ng/mL |

| Lower Limit of Quantification (LLOQ) - Blonanserin | 0.1 ng/mL | 0.012 ng/mL |

| Lower Limit of Quantification (LLOQ) - N-desethyl blonanserin | 0.1 ng/mL | 0.023 ng/mL |

| Blonanserin Cmax (Subcutaneous, 2.25 mg/kg) | 16.23 ng/mL | Not Applicable |

| Blonanserin tmax (Subcutaneous, 2.25 mg/kg) | 3.38 h | Not Applicable |

| Blonanserin AUC0–96 h (Subcutaneous, 2.25 mg/kg) | 434.98 ng·h/mL | Not Applicable |

| N-desethyl blonanserin Cmax (Subcutaneous, 2.25 mg/kg) | 0.88 ng/mL | Not Applicable |

| N-desethyl blonanserin tmax (Subcutaneous, 2.25 mg/kg) | 10.10 h | Not Applicable |

| N-desethyl blonanserin AUC0–96 h (Subcutaneous, 2.25 mg/kg) | 27.54 ng·h/mL | Not Applicable |

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly employed for the extraction of blonanserin and its metabolites from plasma samples.

-

To a 100 µL aliquot of plasma sample, add the internal standard solution (N-desethyl blonanserin-d8).

-

Add a protein precipitating agent, such as acetonitrile or methanol.

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the sample at high speed to pellet the precipitated proteins.

-

Collect the supernatant and inject a portion into the HPLC-MS/MS system for analysis.

HPLC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are performed according to the parameters outlined in Tables 1 and 2. The use of a deuterated internal standard allows for accurate quantification by calculating the peak area ratio of the analyte to the internal standard.

Visualizations

Putative Synthesis of N-desethyl blonanserin-d8

While the exact synthesis of N-desethyl blonanserin-d8 is not detailed in the reviewed literature, a plausible synthetic route can be conceptualized based on the known synthesis of blonanserin. This would likely involve the use of deuterated starting materials or reagents.

References

Investigating the Isotopic Purity of Blonanserin C-d8 Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to investigate the isotopic purity of Blonanserin C-d8, a deuterated analog of a key metabolite of the atypical antipsychotic Blonanserin. Ensuring the isotopic purity of such standards is critical for their application in pharmacokinetic studies, metabolic profiling, and as internal standards in bioanalytical assays. This document outlines detailed experimental protocols, presents data in a structured format, and includes visualizations of relevant biological pathways and experimental workflows.

Introduction to Blonanserin and its Deuterated Analogs

Blonanserin is an atypical antipsychotic that exerts its therapeutic effects through potent antagonism of dopamine D2, D3, and serotonin 5-HT2A receptors.[1][2] It is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to several metabolites, including N-desethyl blonanserin, also known as Blonanserin C.[1][3] Blonanserin C is a major active metabolite of Blonanserin.

Deuterated standards, such as this compound (N-desethyl blonanserin-d8), are invaluable tools in drug development and research.[4] The replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a compound that is chemically identical to its non-deuterated counterpart but has a higher mass. This property makes deuterated compounds ideal for use as internal standards in mass spectrometry-based quantitative analysis, as they co-elute with the analyte of interest and can correct for variations in sample preparation and instrument response.

The utility of a deuterated standard is directly dependent on its isotopic purity, which refers to the percentage of the compound that contains the desired number of deuterium atoms. The presence of isotopologues with fewer deuterium atoms (e.g., d7, d6) can interfere with quantitative accuracy. Therefore, rigorous assessment of isotopic purity is a crucial quality control step.

Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated standard is typically determined by mass spectrometry and/or nuclear magnetic resonance (NMR) spectroscopy. The data below is presented as a representative example of an isotopic purity analysis for a batch of this compound. Actual values may vary between different batches and suppliers. One supplier notes a chemical purity of 99.0% for N-desethyl blonanserin-d8.

Table 1: Representative Isotopic Distribution of this compound

| Isotopologue | Relative Abundance (%) |

| d8 | 98.5 |

| d7 | 1.2 |

| d6 | 0.2 |

| d5 | <0.1 |

| d0 (unlabeled) | <0.1 |

Table 2: Summary of Analytical Techniques for Isotopic Purity Assessment

| Technique | Principle | Information Provided |

| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Provides the relative abundance of different isotopologues (d0 to d8). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Confirms the positions of deuterium labeling and can be used for quantitative analysis of isotopic enrichment. |

Experimental Protocols

The following are detailed protocols for the two primary methods used to assess the isotopic purity of this compound.

Isotopic Purity Determination by Mass Spectrometry

This protocol outlines the use of high-resolution mass spectrometry (HRMS) to determine the isotopic distribution of this compound.

Objective: To quantify the relative abundance of each isotopologue (d0 to d8) of this compound.

Materials:

-

This compound standard

-

Unlabeled Blonanserin C standard (for comparison)

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to 1 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid.

-

Prepare a similar working solution of unlabeled Blonanserin C.

-

-

LC-MS Analysis:

-

Liquid Chromatography:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient: A suitable gradient to elute Blonanserin C (e.g., start with 95% A, ramp to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full scan from m/z 100-500

-

Resolution: > 60,000 FWHM

-

Acquire data for both the this compound and unlabeled Blonanserin C samples.

-

-

-

Data Analysis:

-

Identify the protonated molecular ion [M+H]⁺ for both unlabeled Blonanserin C (C₂₁H₂₅FN₃, expected m/z ~340.2082) and this compound (C₂₁H₁₇D₈FN₃, expected m/z ~348.2586).

-

For the this compound sample, extract the ion chromatograms for each of the expected isotopologues (d0 to d8).

-

Integrate the peak area for each isotopologue.

-

Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues.

-

Isotopic Purity and Positional Analysis by NMR Spectroscopy

This protocol describes the use of ¹H and ²H NMR to confirm the positions of deuteration and to provide a quantitative measure of isotopic enrichment.

Objective: To verify the locations of deuterium atoms and to determine the overall isotopic enrichment of the this compound standard.

Materials:

-

This compound standard

-

Unlabeled Blonanserin C standard

-

NMR-grade solvent (e.g., DMSO-d6 or Chloroform-d)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound standard and dissolve it in 0.6-0.7 mL of a suitable deuterated NMR solvent in an NMR tube.

-

Prepare a corresponding sample of unlabeled Blonanserin C for spectral comparison.

-

-

NMR Data Acquisition:

-

¹H NMR:

-

Acquire a standard ¹H NMR spectrum for both the labeled and unlabeled samples.

-

Pay close attention to the regions where proton signals are expected to be absent or significantly reduced in the this compound spectrum.

-

-

²H NMR:

-

Acquire a ²H (Deuterium) NMR spectrum for the this compound sample. This will directly show signals corresponding to the deuterium atoms.

-

-

-

Data Analysis:

-

¹H NMR:

-

Compare the ¹H NMR spectrum of this compound with that of the unlabeled standard.

-

The absence or significant reduction of proton signals at specific chemical shifts in the deuterated sample confirms the positions of deuterium labeling.

-

The small residual proton signals can be integrated relative to a non-deuterated portion of the molecule or an internal standard to estimate the isotopic enrichment at each labeled site.

-

-

²H NMR:

-

The chemical shifts in the ²H NMR spectrum should correspond to the chemical shifts of the protons they replaced in the ¹H NMR spectrum.

-

Integration of the signals in the ²H NMR spectrum can provide a quantitative measure of the relative amount of deuterium at each labeled position.

-

-

Blonanserin Signaling Pathways

Blonanserin's therapeutic action is primarily attributed to its antagonist effects on dopamine D2 and serotonin 5-HT2A receptors. Understanding these signaling pathways provides context for its pharmacological effects.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Antagonism of these receptors by Blonanserin blocks the downstream signaling cascade initiated by dopamine.

References

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Blonanserin in Human Plasma Using a Deuterated Internal Standard

Introduction

Blonanserin is a novel atypical antipsychotic agent effective in treating schizophrenia.[1] It exhibits a dual antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2] Accurate and sensitive quantification of Blonanserin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Blonanserin in human plasma. The use of a stable isotope-labeled internal standard, Blonanserin C-d8 (a deuterated analog of a Blonanserin metabolite), ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle

This method utilizes protein precipitation for simple and rapid sample preparation, followed by reversed-phase liquid chromatography for the separation of Blonanserin and its deuterated internal standard. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The MRM transitions for Blonanserin and this compound are selected to ensure high selectivity and sensitivity.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Caption: Experimental workflow for Blonanserin analysis.

Materials and Reagents

-

Blonanserin reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (blank)

-

Ultrapure water

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm).[3]

Detailed Protocols

Preparation of Stock and Working Solutions

-

Blonanserin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Blonanserin in 10 mL of methanol.[4]

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the Blonanserin stock solution in 50% methanol to create calibration standards and quality control (QC) samples. The concentration of the this compound working solution should be optimized based on the expected analyte concentrations.

Sample Preparation

-

Pipette 50 µL of human plasma into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution.

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.[3]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 (e.g., Agilent Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water with 5 mM Ammonium Formate |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35°C |

| Gradient Program | Optimized for separation (e.g., starting with 15% B, increasing to 85% B) |

| Run Time | Approximately 4 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | See Table 3 |

| Ion Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Collision Gas | Nitrogen |

Table 3: MRM Transitions and Compound-Dependent Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Blonanserin | 368.1 | 296.9 | Optimized (e.g., 35) |

| This compound | 376.2 | 304.9 | Optimized (e.g., 35) |

Note: The specific collision energy should be optimized for the instrument used.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key validation parameters include:

-

Selectivity and Specificity: Assessed by analyzing blank plasma samples from multiple sources to check for interferences at the retention times of Blonanserin and the internal standard.

-

Linearity and Range: The calibration curve should be linear over a defined concentration range (e.g., 0.1 - 100 ng/mL) with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at multiple QC levels (low, medium, and high). The precision (%CV) should be ≤15% (≤20% at the LLOQ), and the accuracy (%RE) should be within ±15% (±20% at the LLOQ).

-

Matrix Effect: Evaluated to ensure that the ionization of the analyte and internal standard is not affected by the plasma matrix.

-

Recovery: The extraction recovery of Blonanserin and the internal standard from the plasma matrix should be consistent and reproducible.

-

Stability: The stability of Blonanserin in plasma should be assessed under various storage conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage at -80°C.

Data Presentation

The quantitative data from the validation experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 4: Example of Calibration Curve Data

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |

| 0.1 | 0.012 |

| 0.5 | 0.058 |

| 1 | 0.115 |

| 5 | 0.575 |

| 10 | 1.150 |

| 50 | 5.750 |

| 100 | 11.500 |

Table 5: Example of Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LLOQ | 0.1 | 8.5 | -2.3 | 9.8 | -1.5 |

| LQC | 0.3 | 6.2 | 1.7 | 7.5 | 2.1 |

| MQC | 30 | 4.5 | -0.8 | 5.1 | -0.5 |

| HQC | 75 | 3.8 | 0.5 | 4.2 | 0.9 |

Conclusion

This application note provides a detailed protocol for a sensitive, selective, and high-throughput LC-MS/MS method for the quantification of Blonanserin in human plasma. The use of a deuterated internal standard and a simple protein precipitation sample preparation procedure makes this method suitable for routine analysis in clinical and research settings. The method demonstrates excellent performance in terms of linearity, accuracy, and precision, making it a reliable tool for pharmacokinetic and therapeutic drug monitoring studies of Blonanserin.

References

- 1. Simple and Sensitive Analysis of Blonanserin and Blonanserin C in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry and Its Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

Standard Operating Protocol for Blonanserin C-d8 in Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blonanserin is an atypical antipsychotic agent with a high affinity for dopamine D2, D3, and serotonin 5-HT2A receptors.[1][2] It is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its major active metabolite, N-desethyl blonanserin (also known as Blonanserin C).[1][2] Blonanserin C-d8 is a deuterated form of N-desethyl blonanserin, designed for use as an internal standard in quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that its chemical and physical properties are nearly identical to the unlabeled analyte, allowing for accurate quantification by correcting for variations during sample preparation and analysis.

This document provides detailed application notes and protocols for the use of this compound in in vitro experiments, focusing on its application in drug metabolism studies and as a tool for the accurate quantification of Blonanserin's primary metabolite.

Data Presentation

Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, nM) of Blonanserin and its active metabolite, N-desethyl blonanserin.

| Compound | Dopamine D2 | Dopamine D3 | Serotonin 5-HT2A | Reference |

| Blonanserin | 0.142 | 0.494 | 0.812 | [1] |

| N-desethyl blonanserin (Blonanserin C) | Active, but several-fold lower than parent | Active | Active, but several-fold lower than parent |

LC-MS/MS Parameters for Quantification

For the quantification of Blonanserin and N-desethyl blonanserin using this compound as an internal standard, the following mass transitions (m/z) are typically used in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Blonanserin | 368.10 | 296.90 | |

| N-desethyl blonanserin (Blonanserin C) | 340.15 | 297.05 | |

| This compound (Internal Standard) | 348.15 | 302.05 |

Experimental Protocols

Protocol 1: In Vitro Metabolism of Blonanserin in Human Liver Microsomes

This protocol describes a typical experiment to study the metabolism of Blonanserin to N-desethyl blonanserin using human liver microsomes, followed by quantification using LC-MS/MS with this compound as an internal standard.